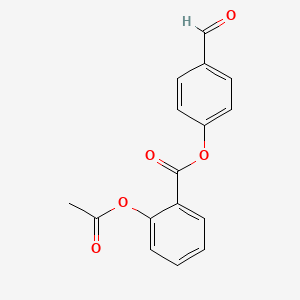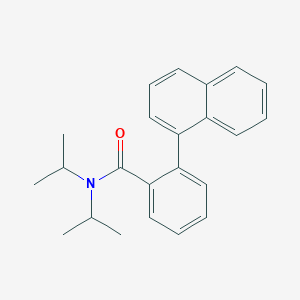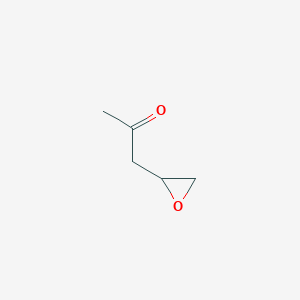
3'-Anhydro Ezetimibe Alcohol Impurity
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Ezetimibe and its impurities, including 3'-Anhydro Ezetimibe Alcohol Impurity, undergo meticulous synthesis processes to ensure drug purity and effectiveness. Impurities are often identified through high-performance liquid chromatography (HPLC) and characterized using techniques like LC–MS analysis. The synthesis of these impurities is critical for developing reference standards used in validation of analytical methods (Esen Bellur Atici & B. Karlığa, 2015).
Molecular Structure Analysis
The molecular structure of 3'-Anhydro Ezetimibe Alcohol Impurity is elucidated using advanced spectroscopic methods such as LC/MS/MS and NMR. This rigorous structural analysis helps in understanding the chemical nature and behavior of the impurity, which is essential for controlling its presence in the final drug product (B. Raman et al., 2010).
Chemical Reactions and Properties
The formation of Ezetimibe impurities, including 3'-Anhydro Ezetimibe Alcohol Impurity, can result from various chemical reactions during the drug synthesis process. Understanding these reactions and the properties of the impurities formed is crucial for optimizing the synthesis process to minimize impurity levels. Structural correction and process improvement strategies are employed to control critical process impurities, ensuring the quality of Ezetimibe (M. Mannam et al., 2019).
Physical Properties Analysis
The physical properties of Ezetimibe and its impurities, such as crystalline forms and particle size, are characterized to ensure the drug's efficacy and stability. The physicochemical characterization involves analyzing the crystal structure and stability of Ezetimibe anhydrate and its hydrate forms, which can significantly influence the drug's solubility and bioavailability (Katarzyna Filip et al., 2011).
Chemical Properties Analysis
The chemical properties of Ezetimibe and its impurities, including stability, reactivity, and degradation pathways, are critical for the development of a stable and effective drug formulation. Investigations into the reduction process and related impurities in Ezetimibe provide insights into the chemical stability and potential degradation products, which are essential for ensuring the drug's long-term stability and safety (Dengfeng Zhang & Jiangtao Su, 2015).
Applications De Recherche Scientifique
Analytical Methodologies for Ezetimibe
Ezetimibe (EZM) is recognized for its role in lowering cholesterol levels by inhibiting the sterol transporter Niemann-Pick C1-Like 1 in the small intestine. The analytical scrutiny of EZM, including its impurities like 3'-Anhydro Ezetimibe Alcohol, underscores the necessity for stringent quality control. Methods span from high-performance liquid chromatography (HPLC) to liquid chromatography-tandem mass spectrometry (LC-MS/MS), highlighting the drug's complex impurity profile and the need for specific chiral methods to evaluate its chiral impurities. The emphasis on developing new stability-indicating methods indicates ongoing research into refining ezetimibe's analytical assessment (Rocha, Cabral, Pinto, & de Sousa, 2020).
Pharmacokinetics and Drug Interactions
Ezetimibe's metabolism and pharmacokinetics are extensively metabolized, highlighting its transformation to the pharmacologically active ezetimibe-glucuronide. The detailed study of its pharmacokinetics and drug interactions, especially with statins, provides insights into optimizing therapeutic strategies for hypercholesterolemia. Understanding these interactions is crucial for enhancing drug efficacy and safety, with ezetimibe showing a favorable interaction profile across a range of commonly used cardiovascular medications (Kosoglou et al., 2005).
Effects on Lipid Profiles
Beyond lowering low-density lipoprotein cholesterol (LDL-C), ezetimibe has been explored for its broader lipid-modulating effects. It has shown efficacy in reducing triglycerides and increasing high-density lipoprotein (HDL) cholesterol levels. These findings are pivotal for patients with conditions like non-alcoholic fatty liver disease (NAFLD), where dyslipidemia plays a critical role. The exploration of ezetimibe's non-LDL-C-associated actions offers a comprehensive understanding of its therapeutic potential in lipid management (Gazi & Mikhailidis, 2006).
Propriétés
Numéro CAS |
1374250-07-3 |
|---|---|
Nom du produit |
3'-Anhydro Ezetimibe Alcohol Impurity |
Formule moléculaire |
C₂₄H₂₃F₂NO₂ |
Poids moléculaire |
395.44 |
Synonymes |
(βR,γS)-γ-[(4-Fluorophenyl)amino]-β-[3-(4-fluorophenyl)-2-propen-1-yl]-4-hydroxybenzenepropanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3AR,6aS)-6-hydroxy-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B1144567.png)

![N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B1144572.png)